2,3-Dimethylnaphtho[2,3-B]thiophene
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Overview
Description
2,3-Dimethylnaphtho[2,3-B]thiophene is a heterocyclic compound with the molecular formula C14H12S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylnaphtho[2,3-B]thiophene typically involves the cyclization of naphthalene derivatives with thiophene precursors. One common method is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylnaphtho[2,3-B]thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Electrophiles: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dimethylnaphtho[2,3-B]thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethylnaphtho[2,3-B]thiophene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices . In biological systems, its derivatives may interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]thiophene: A parent compound with similar structural features but lacking the methyl groups at positions 2 and 3.
Benzothieno[3,2-b]benzothiophene (BTBT): Another thiophene derivative known for its high performance in organic electronics.
Dinaphtho[2,3-b2’,3’-f]thieno[3,2-b]thiophene (DNTT): A compound with extended conjugation, offering enhanced electronic properties.
Uniqueness
2,3-Dimethylnaphtho[2,3-B]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features make it a valuable compound for designing new materials with tailored properties for specific applications .
Properties
CAS No. |
110217-15-7 |
---|---|
Molecular Formula |
C14H12S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2,3-dimethylbenzo[f][1]benzothiole |
InChI |
InChI=1S/C14H12S/c1-9-10(2)15-14-8-12-6-4-3-5-11(12)7-13(9)14/h3-8H,1-2H3 |
InChI Key |
RLOMWTGAHPLPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC3=CC=CC=C3C=C12)C |
Origin of Product |
United States |
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